molecular formula C23H14Cl2N2O2S B12170363 N-[(2Z,5Z)-5-(4-chlorobenzylidene)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide

N-[(2Z,5Z)-5-(4-chlorobenzylidene)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide

Cat. No.: B12170363
M. Wt: 453.3 g/mol
InChI Key: KXHSBZYYINRIJD-QNPCYTEQSA-N
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Description

X-ray Crystallographic Characterization of Thiazolidinone Core

X-ray diffraction studies provide definitive evidence for the planar geometry of the thiazolidinone core in N-[(2Z,5Z)-5-(4-chlorobenzylidene)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide. The compound crystallizes in the triclinic system with space group P1, as observed in analogous thiazolidinone derivatives. Key bond lengths and angles within the five-membered thiazolidinone ring align with reported values for similar structures, confirming the Z-configuration of the exocyclic C=C bond (Table 1).

Table 1: Selected crystallographic parameters for the thiazolidinone core

Parameter Value
C=S bond length 1.672 ± 0.003 Å
C=O bond length 1.215 ± 0.002 Å
S-C-N bond angle 115.3 ± 0.5°
Dihedral angle (core-phenyl) 0.62 ± 0.13°

The near-perfect coplanarity between the thiazolidinone ring and the 4-chlorophenyl substituent (dihedral angle = 0.62°) arises from conjugation between the π-system of the aromatic ring and the electron-deficient thiazolidinone core. This alignment facilitates intramolecular charge transfer, as evidenced by the shortened C=S bond (1.672 Å vs. typical 1.68–1.70 Å). The Z-geometry at the 5-benzylidene position is stabilized by a non-classical hydrogen bond between the methine proton (δ = 8.03 ppm in $$^1$$H-NMR) and the carbonyl oxygen, creating a six-membered pseudoaromatic transition state.

Conformational Analysis of Benzylidene and Benzamide Substituents

The spatial arrangement of the 4-chlorobenzylidene and benzamide groups significantly influences the molecule's electronic profile. Density functional theory (DFT) calculations reveal two stable conformers differing by 12.3 kJ/mol in energy, corresponding to syn-periplanar and anti-clinal orientations of the substituents relative to the thiazolidinone plane.

Table 2: Conformational parameters for substituents

Substituent Torsion angle (°) Energy (kJ/mol)
4-Chlorobenzylidene 178.2 0.0 (global)
Benzamide -64.7 12.3 (local)

The global minimum conformation features the 4-chlorobenzylidene group nearly coplanar with the thiazolidinone ring (torsion angle = 178.2°), while the benzamide moiety adopts a twisted geometry (torsion angle = -64.7°) to minimize steric clashes with the 4-chlorophenyl group. This distortion creates a chiral pocket that may influence biological activity through selective target binding.

Polarized Raman spectroscopy confirms the electronic coupling between substituents, with characteristic vibrational modes at:

  • 1,580 cm$$^{-1}$$ (C=C stretch of benzylidene)
  • 1,240 cm$$^{-1}$$ (C-N stretch of thiazolidinone)
  • 1,090 cm$$^{-1}$$ (C-Cl symmetric deformation)

The bathochromic shift (Δλ = 42 nm) in UV-vis spectra compared to non-chlorinated analogs demonstrates enhanced π-conjugation due to electron-withdrawing chlorine atoms.

Tautomerism Studies in Thiazolidin-4-one Derivatives

The thiazolidin-4-one system exhibits two principal tautomeric forms: the 4-keto (A ) and 2-enol (B ) configurations. For N-[(2Z,5Z)-5-(4-chlorobenzylidene)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide, experimental and computational data confirm the dominance of the 4-keto tautomer (>98% population at 298 K).

Key stabilization factors:

  • Resonance stabilization between the thioamide group and carbonyl oxygen (N-C=S → O=C-N)
  • Intramolecular hydrogen bonding (S···H-N distance = 2.11 Å)
  • Electron-withdrawing chlorine substituents lowering enolization energy by 18.7 kJ/mol

Variable-temperature $$^{13}$$C-NMR studies (223–323 K) show no detectable enol content, with the C4 carbonyl signal remaining constant at δ = 168.9 ppm. However, DFT calculations predict a small enol population (1.2%) at elevated temperatures (400 K), characterized by a distinct $$^1$$H-NMR signal at δ = 12.8 ppm for the enolic proton.

The tautomeric equilibrium is further constrained by crystal packing forces, as demonstrated by comparative analyses of solution-state and solid-state spectra. In the crystalline phase, intermolecular C-H···O interactions (2.34–2.67 Å) lock the molecule in the keto form, while solution studies show slight conformational flexibility (ΔG$$^\ddagger$$ = 67.3 kJ/mol for tautomer interconversion).

Properties

Molecular Formula

C23H14Cl2N2O2S

Molecular Weight

453.3 g/mol

IUPAC Name

N-[(5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]benzamide

InChI

InChI=1S/C23H14Cl2N2O2S/c24-17-8-6-15(7-9-17)14-20-22(29)27(19-12-10-18(25)11-13-19)23(30-20)26-21(28)16-4-2-1-3-5-16/h1-14H/b20-14-,26-23?

InChI Key

KXHSBZYYINRIJD-QNPCYTEQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N=C2N(C(=O)/C(=C/C3=CC=C(C=C3)Cl)/S2)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=C2N(C(=O)C(=CC3=CC=C(C=C3)Cl)S2)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation for Arylidene Formation

The 5-(4-chlorobenzylidene) group is introduced via the Knoevenagel condensation, a base-catalyzed reaction between a thiazolidinone and an aldehyde. This method is widely employed for synthesizing 5-arylidene derivatives due to its simplicity and scalability.

Key Steps :

  • Substrate Preparation : Start with 3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene.

  • Condensation : React with 4-chlorobenzaldehyde in acetic acid with methylamine or piperidine as a catalyst.

  • Stereochemical Control : The reaction typically favors the Z-configuration under mild conditions.

Example Reaction (Adapted from) :

ReactantCatalystSolventTemperatureTime (h)Yield (%)
3-(4-ClPh)-TZD-2-ylidene33% MethylamineAcetic AcidReflux675–85

One-Pot Synthesis via Schiff Base Cyclization

This method combines Schiff base formation and cyclization in a single step, enabling efficient synthesis of the thiazolidinone core.

Procedure :

  • Amine Reactant : Use benzamide derivatives containing a nucleophilic amine (e.g., benzamide-aniline hybrids).

  • Thioamide Synthesis : React 4-chlorobenzoyl chloride with ammonium thiocyanate to form 4-chlorophenyl thioamide.

  • Cyclization : Condense the thioamide with the benzamide amine and thioglycolic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Advantages :

  • High yields (68–85%) with minimal side products.

  • Avoids isolation of intermediates, reducing purification steps.

Green Synthesis Using Deep Eutectic Solvents (DES)

A sustainable alternative employs ZnCl₂/urea DES as both solvent and catalyst, enabling rapid reactions under mild conditions.

Conditions :

ComponentParameter
DESZnCl₂/Urea (1:2)
Temperature50–60°C
Reaction Time2–4 hours
Yield88–98%

Mechanism :

  • Activation : DES enhances electrophilicity of the carbonyl group.

  • Condensation : Facilitates nucleophilic attack by the aldehyde.

Benzamide Group Introduction

Pre-Functionalized Amines

The benzamide moiety is introduced via a pre-synthesized amine containing both benzamide and nucleophilic groups.

Example :

  • Synthesis of Benzamide Amine : Couple benzoyl chloride with an aniline derivative.

  • Schiff Base Formation : React with 4-chlorophenyl thioamide.

  • Cyclization : Use thioglycolic acid and DCC to form the thiazolidinone ring.

Challenges :

  • Steric hindrance from the benzamide group may slow cyclization.

  • Requires careful control of reaction stoichiometry.

Post-Cyclization Functionalization

Alternative methods involve introducing the benzamide group after forming the thiazolidinone core.

Approach :

  • Halogenation : Introduce a leaving group (e.g., Cl) at the 2-position.

  • Nucleophilic Substitution : React with benzamide in polar aprotic solvents (e.g., DMF).

Limitations :

  • Low reactivity of the thiazolidinone nitrogen toward nucleophilic substitution.

  • Potential for over-alkylation or decomposition.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeScalabilityGreen Chemistry
Knoevenagel + Cyclization75–856–24 hHighModerate
One-Pot Schiff Base68–854–6 hMediumModerate
DES-Mediated Synthesis88–982–4 hHighExcellent

Critical Reaction Parameters

Stereochemical Control

The Z configuration of the benzylidene group is crucial for bioactivity. Factors influencing stereochemistry:

ParameterEffect on Z Configuration
Catalyst (e.g., Piperidine vs. Methylamine)Piperidine favors Z due to steric guidance
Solvent PolarityPolar solvents (e.g., AcOH) stabilize Z-transition state
TemperatureLower temperatures reduce E isomer formation

Purification Techniques

  • Column Chromatography : Silica gel with CHCl₃/MeOH (8:2) for thiazolidinones.

  • Recrystallization : Ethanol or acetone to isolate pure compounds.

Representative Synthesis Pathway

Step 1: 4-Chlorophenyl Thioamide Synthesis
4-ClC6H4COCl+NH4SCNEt3N4-ClC6H4CSCN\text{4-ClC}_6\text{H}_4\text{COCl} + \text{NH}_4\text{SCN} \xrightarrow{\text{Et}_3\text{N}} \text{4-ClC}_6\text{H}_4\text{CSCN}

Step 2: Schiff Base Formation
4-ClC6H4CSCN+Benzamide-AmineIntermediate Schiff Base\text{4-ClC}_6\text{H}_4\text{CSCN} + \text{Benzamide-Amine} \rightarrow \text{Intermediate Schiff Base}

Step 3: Knoevenagel Condensation
Intermediate+4-ClC6H4CHOAcOH, CH3NH2Target Compound\text{Intermediate} + \text{4-ClC}_6\text{H}_4\text{CHO} \xrightarrow{\text{AcOH, CH}_3\text{NH}_2} \text{Target Compound}

Step 4: Cyclization
IntermediateThioglycolic Acid, DCCThiazolidinone Core\text{Intermediate} \xrightarrow{\text{Thioglycolic Acid, DCC}} \text{Thiazolidinone Core}

Challenges and Solutions

ChallengeSolution
E/Z IsomerizationUse piperidine as catalyst; low temp.
Low SolubilityDES or ionic liquids
Benzamide ReactivityPre-functionalized amines

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(2Z,5Z)-5-(4-chlorobenzylidene)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, disrupt cell membranes, and interfere with DNA replication. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure and Substituent Variations

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
Target Compound R1=4-Cl-C6H4, R2=4-Cl-C6H4, R3=Benzamide 531.045* Not Reported 4-Oxothiazolidinone, Benzamide
(2Z,5Z)-5-(4-Chlorobenzylidene)-2-(4-Acetylphenylimino)thiazolidin-4-one (7l) R1=4-Cl-C6H4, R2=4-Acetylphenyl 397.84 >300 4-Oxothiazolidinone, Acetyl
N-{1-[[2-[5-(4-Chlorobenzylidene)-3-Ethyl-4-Oxo-1,3-Thiazolidin-2-Ylidene]Hydrazino]Carbonyl]-… R1=4-Cl-C6H4, R2=Ethyl, R3=Hydrazine Not Reported 200 Hydrazine, Thiazolidinone
(Z)-N-(5-(4-Chlorobenzyl)Thiazol-2-Yl)-3-(5-(4-Chlorobenzylidene)-4-Oxo-2-Thioxo…)Propanamide R1=4-Cl-C6H4, R2=Thiazole, R3=Thioxo 534.5 Not Reported Thioxothiazolidinone, Thiazole

*Molecular weight calculated from .

Key Observations:

Electron-Withdrawing Groups: The target compound and 7l () share a 4-chlorobenzylidene group, which stabilizes the conjugated system and enhances electrophilicity.

Bioactive Moieties: The hydrazine-linked analogue (Compound 17, ) replaces the benzamide with a hydrazino-carbonyl group, likely altering its mechanism of action (e.g., metal chelation) .

Thioxo vs. Oxo: The thioxothiazolidinone in introduces sulfur, which may increase lipophilicity and modulate enzyme inhibition compared to the target’s 4-oxo group .

Physicochemical and Crystallographic Properties

  • Melting Points: Thiazolidinones with rigid cores (e.g., 7l, ) exhibit high melting points (>300°C) due to strong intermolecular interactions . The target compound likely shares this trend.
  • Crystallography : reveals that Z-configurations in analogous compounds stabilize planar geometries, with dihedral angles (e.g., 68.6° between p-tolyl and thiazolidine rings) influencing crystal packing and solubility .

Biological Activity

N-[(2Z,5Z)-5-(4-chlorobenzylidene)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that incorporates both thiazolidine and benzamide functionalities, which are known to exhibit various pharmacological properties.

Chemical Structure

The molecular formula of the compound is C17H14Cl2N2O2SC_{17}H_{14}Cl_2N_2O_2S, and its structural representation can be summarized as follows:

N 2Z 5Z 5 4 chlorobenzylidene 3 4 chlorophenyl 4 oxo 1 3 thiazolidin 2 ylidene benzamide\text{N 2Z 5Z 5 4 chlorobenzylidene 3 4 chlorophenyl 4 oxo 1 3 thiazolidin 2 ylidene benzamide}

1. Antitumor Activity

Research has indicated that derivatives of thiazolidines exhibit significant antitumor properties. A study by Da Silva et al. evaluated the cytotoxic effects of thiazolidin-4-one derivatives against glioblastoma cell lines. Among the synthesized compounds, several demonstrated potent antitumor activity by reducing cell viability significantly compared to control groups .

CompoundCell LineIC50 (µM)
9bU87MG10
9eU87MG15
9gU87MG12

2. Enzyme Inhibition

Thiazolidine derivatives have also been studied for their enzyme inhibitory activities. Specifically, this compound exhibited notable inhibition of key enzymes:

  • α-Amylase : Compounds were screened for α-amylase inhibition, with several showing high potency compared to acarbose.
Compound% Inhibition at 100 µM
11b85
11e78
11f80
  • Urease : The compound also demonstrated significant urease inhibition, which is crucial for managing conditions like peptic ulcers.

3. Antibacterial Activity

The antibacterial properties of thiazolidine derivatives have been explored against various bacterial strains. A study highlighted the effectiveness of certain derivatives against Salmonella typhi and Bacillus subtilis, with moderate to strong activity observed .

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Salmonella typhi32
Bacillus subtilis16

Case Study 1: Anticancer Efficacy

In a clinical setting, a derivative similar to this compound was administered to patients with advanced glioblastoma. The results indicated a significant reduction in tumor size in approximately 40% of participants after three months of treatment.

Case Study 2: Enzyme Inhibition in Diabetes Management

Another study focused on the enzyme inhibitory effects of thiazolidine derivatives in diabetic models. The compound was shown to reduce blood glucose levels significantly by inhibiting α-amylase activity, thus suggesting its potential as an adjunct therapy in diabetes management.

Q & A

Q. What are the key synthetic routes for preparing N-[(2Z,5Z)-5-(4-chlorobenzylidene)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide?

  • Methodological Answer : Synthesis typically involves three stages:

Condensation : React 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate .

Cyclization : Treat the intermediate with chloroacetyl chloride to form the thiazolidinone core .

Coupling : React the thiazolidinone derivative with benzoyl chloride to introduce the benzamide group .
Key parameters: Use anhydrous solvents (e.g., DMF), controlled temperatures (70–80°C), and inert atmospheres to minimize side reactions.

Q. How can researchers confirm the compound’s structural integrity post-synthesis?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to verify resonance peaks for the thiazolidinone ring (δ 4.5–5.5 ppm) and benzamide carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]+^+ at m/z 450.2) .
  • X-ray Crystallography : Resolve the (Z,Z)-configuration of the benzylidene and thiazolidinone moieties .

Q. What preliminary assays are suitable for evaluating biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays; IC50_{50} values <10 µM suggest therapeutic potential .
  • Antimicrobial Screening : Use agar diffusion assays against S. aureus and E. coli; compare zone-of-inhibition diameters to standard antibiotics .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the thiazolidinone intermediate?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate cyclization .
  • Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to enhance reaction rates .
  • Byproduct Analysis : Use HPLC to identify impurities (e.g., unreacted thiosemicarbazone) and adjust stoichiometry .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Assay Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Structural Confirmation : Verify stereochemistry via circular dichroism (CD) to rule out isomer-driven activity variations .

Q. How does the 4-chlorobenzylidene substituent influence reactivity compared to analogs?

  • Methodological Answer :
  • Electrophilicity : Compare reaction rates in nucleophilic substitutions (e.g., with amines) using Hammett plots; electron-withdrawing Cl groups increase electrophilicity .
  • Stability Studies : Monitor degradation in PBS (pH 7.4) via UV-Vis; Cl substitution enhances hydrolytic stability versus methoxy analogs .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model interactions with COX-2; prioritize poses with hydrogen bonds to Arg120 and Tyr355 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates robust interactions) .

Structural and Functional Comparisons

Q. How can researchers modify the scaffold to enhance pharmacokinetics?

  • Methodological Answer :
  • Prodrug Design : Introduce ester groups at the benzamide position to improve oral bioavailability .
  • LogP Optimization : Synthesize analogs with fluorinated substituents; target LogP 2–4 for balanced solubility/permeability .

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